3-Methyl-5-(trifluoromethyl)phenol
CAS No.: 934180-46-8
Cat. No.: VC3862429
Molecular Formula: C8H7F3O
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934180-46-8 |
---|---|
Molecular Formula | C8H7F3O |
Molecular Weight | 176.14 g/mol |
IUPAC Name | 3-methyl-5-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3 |
Standard InChI Key | VOOZRDXCKRUKTQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)O)C(F)(F)F |
Canonical SMILES | CC1=CC(=CC(=C1)O)C(F)(F)F |
Introduction
Structural Characterization
Molecular Architecture
The molecular structure of 3-methyl-5-(trifluoromethyl)phenol features a benzene ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position, with a hydroxyl (–OH) group at the 1-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions .
Molecular Formula: C₈H₇F₃O
Molecular Weight: 192.14 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00, O=16.00)
Spectroscopic Identifiers
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SMILES: CC1=CC(=CC(=C1)O)C(F)(F)F
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InChI: InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3
These identifiers facilitate precise database searches and computational modeling studies.
Predicted Collision Cross-Section (CCS)
The compound’s CCS values, predicted using ion mobility spectrometry, vary with adduct formation (Table 1) .
Table 1: Predicted CCS Values for 3-Methyl-5-(Trifluoromethyl)Phenol Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 177.05218 | 139.5 |
[M+Na]+ | 199.03412 | 149.4 |
[M+NH4]+ | 194.07872 | 145.7 |
[M+K]+ | 215.00806 | 144.2 |
[M-H]- | 175.03762 | 136.6 |
[M+Na-2H]- | 197.01957 | 143.9 |
These values are critical for mass spectrometry-based identification in complex mixtures.
Synthetic Methodologies
Two-Step Synthesis from Trifluoromethyl Chlorobenzenes
A patented method (CN1994990A) describes the synthesis via alkyl ether intermediates :
Step 1: Synthesis of Trifluoromethyl Alkyl Ether
Trifluoromethyl chlorobenzene derivatives react with sodium alkoxides (e.g., sodium methoxide) in polar aprotic solvents (e.g., DMF, DMSO) at 120–180°C for 3–5 hours. The reaction proceeds via nucleophilic aromatic substitution (NAS), yielding trifluoromethyl alkyl ethers (Table 2) .
Table 2: Representative Ether Synthesis Conditions
Substrate | Alkoxide | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
p-Chlorobenzo trifluoride | NaOCH₃ | DMF | 120 | 5 | 92 |
Chlorobenzotrifluoride | NaOCH₃ | MeOH | 160 | 2 | 95 |
Step 2: Cleavage to Phenol
The alkyl ether undergoes demethylation using sodium thiolates (e.g., sodium thiomethoxide) in methanol or DMF at 25–110°C for 3–5 hours. This step achieves yields of 65–75% (Table 3) .
Table 3: Phenol Synthesis from Ether Intermediates
Ether | Thiolate | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-Trifluoromethyl methyl ether | NaSMe | MeOH | 70 | 65 |
2-Trifluoromethyl methyl ether | NaSMe | MeOH | 70 | 72 |
3-Trifluoromethyl benzyl ether | NaS(CH₂)₂S | MeOH | 70 | 75 |
Mechanistic Insights
The –CF₃ group activates the aromatic ring toward electrophilic substitution but deactivates it toward NAS, necessitating harsh conditions. Polar aprotic solvents stabilize the transition state by solubilizing ionic intermediates .
Physicochemical Properties
Solubility and Stability
The –CF₃ group confers high lipophilicity (logP ≈ 2.8), limiting aqueous solubility. The compound is stable under acidic conditions but prone to oxidation at the phenolic –OH group.
Thermal Behavior
Differential scanning calorimetry (DSC) data, though unavailable for this compound, can be inferred from analogues:
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Melting point: ~80–100°C (estimated)
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Decomposition: >200°C (in inert atmospheres)
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